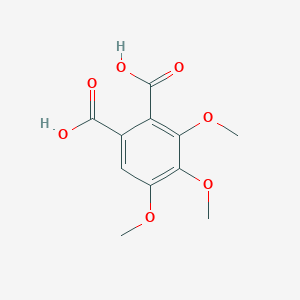
3,4,5-Trimethoxyphthalic acid
Descripción general
Descripción
3,4,5-Trimethoxyphthalic acid is an organic compound with the molecular formula C11H12O7. It is a derivative of phthalic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphthalic acid can be synthesized through several methods. One common approach involves the methylation of phthalic acid derivatives. The reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the methylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized to achieve high yields and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as recrystallization and chromatography, to ensure the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxyphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyphthalic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Another compound with similar methoxy substitutions but different core structure.
3,4,5-Trimethoxybenzoic acid: Similar in structure but with a single carboxylic acid group instead of two.
Uniqueness
3,4,5-Trimethoxyphthalic acid is unique due to its dual carboxylic acid groups and the specific positioning of the methoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
3,4,5-trimethoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSXGZBWZVAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508050 | |
| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50276-60-3 | |
| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the presence of 3,4,5-trimethoxyphthalic acid in degraded lignin samples tell us about the original lignin structure?
A1: this compound is a degradation product of lignin, specifically arising from syringyl (S) units that were condensed at the 6-position of the aromatic ring []. The presence and relative abundance of this compound, along with other degradation products like meta-hemipinic acid, can be used to assess the degree of condensation in lignin, particularly in beech lignin which has a higher S unit content. Higher yields of these acids suggest a greater proportion of condensed syringyl units in the original lignin structure.
Q2: How does the pulping process influence the yield of this compound from beech lignin?
A2: The research paper demonstrates that the pulping process significantly impacts the relative yield of this compound []. Beech lignin subjected to sulfite and ASAM pulping processes yielded higher amounts of this compound compared to kraft and soda/AQ/MeOH processes. This difference suggests that sulfite and ASAM pulping lead to a higher degree of condensation at the 6-position of syringyl units in beech lignin compared to the other pulping methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



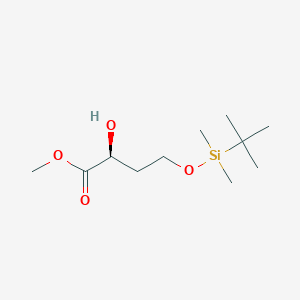


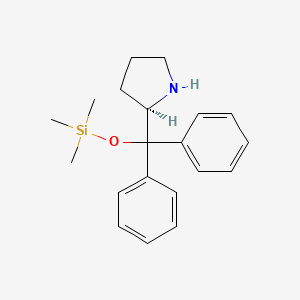
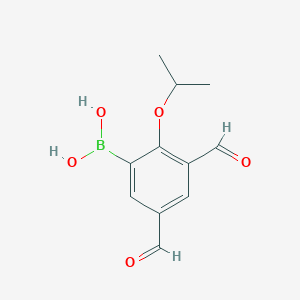


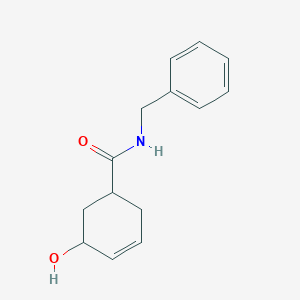
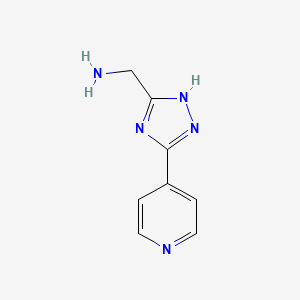

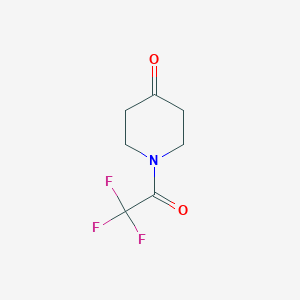
![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
